molecular formula C10H9F3O3 B1611742 Ethyl 3-(trifluoromethoxy)benzoate CAS No. 677713-01-8

Ethyl 3-(trifluoromethoxy)benzoate

Cat. No.: B1611742
CAS No.: 677713-01-8
M. Wt: 234.17 g/mol
InChI Key: GQDRBQIYYNXADN-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which can influence the compound’s reactivity, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(trifluoromethoxy)benzoate typically involves the introduction of the trifluoromethoxy group into the aromatic ring. One common method is the trifluoromethoxylation of an appropriate precursor, such as 3-bromobenzoic acid, followed by esterification. The trifluoromethoxylation can be achieved using reagents like trifluoromethyl trifluoromethanesulfonate (TFMS) under photoredox-catalyzed or copper-mediated conditions . The esterification step involves reacting the trifluoromethoxylated benzoic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aromatic ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted trifluoromethoxybenzoates.

    Reduction: Formation of 3-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Formation of 3-(trifluoromethoxy)benzoquinone.

Scientific Research Applications

Ethyl 3-(trifluoromethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoromethoxy)benzoate in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-(trifluoromethoxy)benzoate can be compared with other trifluoromethoxy-substituted compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    3-(trifluoromethoxy)benzoic acid: The carboxylic acid form of the compound.

    Ethyl 4-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group in the para position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

ethyl 3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDRBQIYYNXADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591479
Record name Ethyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-01-8
Record name Ethyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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